molecular formula C23H22N4O4S B2807714 ethyl 2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate CAS No. 443354-31-2

ethyl 2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate

Cat. No.: B2807714
CAS No.: 443354-31-2
M. Wt: 450.51
InChI Key: AIBQMUBCRKMFIF-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate is a complex organic compound that features an indole moiety, a quinazolinone core, and a sulfanylacetate group

Preparation Methods

The synthesis of ethyl 2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves multiple steps

    Indole Derivative Preparation: The indole derivative can be synthesized from tryptamine through a series of reactions including acylation and cyclization.

    Quinazolinone Core Formation: The quinazolinone core is typically formed by reacting anthranilic acid derivatives with appropriate amines under dehydrating conditions.

    Sulfanylacetate Introduction:

Chemical Reactions Analysis

Ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Scientific Research Applications

Ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, while the quinazolinone core can inhibit certain enzymatic activities. The sulfanylacetate group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-2-31-21(29)14-32-23-25-19-10-6-4-8-17(19)22(30)27(23)26-20(28)12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,2,11-12,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQMUBCRKMFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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